molecular formula C₂₂H₂₆N₂O₄ B032599 Carbobenzoxy-valinyl-phenylalaninal CAS No. 88191-84-8

Carbobenzoxy-valinyl-phenylalaninal

Katalognummer B032599
CAS-Nummer: 88191-84-8
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: NGBKFLTYGSREKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbobenzoxy-valinyl-phenylalaninal has been identified as a potent inhibitor of Aβ production, which is significant in the context of Alzheimer's disease research. Its inhibitory properties were initially observed in CHO cells transfected with βAPP695, leading to further studies to probe the amino acid sequence specificity of the protease(s) responsible for Aβ peptide production (Higaki et al., 1999).

Synthesis Analysis

The synthesis of carbobenzoxy-valinyl-phenylalaninal involves combinatorial chemistry techniques, where a large number of dipeptide aldehydes were synthesized and evaluated for their inhibitory properties. This approach allowed for the rapid identification and optimization of potent inhibitors, leading to the discovery of compounds with enhanced potencies relative to the original molecule (Higaki et al., 1999).

Molecular Structure Analysis

While specific studies detailing the molecular structure analysis of carbobenzoxy-valinyl-phenylalaninal were not found, the general approach involves using spectroscopic methods such as NMR and X-ray crystallography to elucidate the molecule's structure, particularly focusing on the spatial arrangement of its functional groups and overall 3D conformation.

Chemical Reactions and Properties

Carbobenzoxy-valinyl-phenylalaninal's chemical properties, including its reactivity with various enzymes and potential for participating in chemical reactions, are informed by its inhibitory activity. Its effectiveness as a protease inhibitor suggests specific interactions with enzyme active sites, likely through the formation of reversible covalent bonds with the protease(s) responsible for Aβ peptide production (Higaki et al., 1999).

Wissenschaftliche Forschungsanwendungen

Field

This application falls under the field of Neuroscience .

Application

Carbobenzoxy-valinyl-phenylalaninal is used as a calpain inhibitor in the study of neurodegenerative diseases such as Machado-Joseph disease and spinocerebellar ataxia type 17 .

Method

In these studies, cells were pretreated with 10 µM of the calpain inhibitor Carbobenzoxy-valinyl-phenylalaninal for 1 hour before treatments .

Results

The studies found that calpain-derived fragmentation of ataxin-3 occurred in patient-derived cell lines and post-mortem brain tissue . In the case of spinocerebellar ataxia type 17, pharmacological or genetic calpain inhibition reduced TBP cleavage and aggregation, consequently improving cell viability .

Platelet Function

Field

This application falls under the field of Hematology .

Application

Carbobenzoxy-valinyl-phenylalaninal is used as a calpain inhibitor in the study of platelet function .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The study indicated that calpain plays a key role in collagen, thrombin, and A23187-induced GPIb α shedding .

Spinocerebellar Ataxia Type 17

Field

This application falls under the field of Neuroscience .

Application

Carbobenzoxy-valinyl-phenylalaninal is used as a calpain inhibitor in the study of spinocerebellar ataxia type 17 (SCA17), a neurodegenerative disease caused by a polyglutamine-encoding trinucleotide repeat expansion in the gene of transcription factor TATA box-binding protein (TBP) .

Method

In these studies, cells were pretreated with 25 µM of the calpain inhibitor Carbobenzoxy-valinyl-phenylalaninal for 1 hour before ionomycin treatments .

Results

The studies found that calpain overactivation leads to excessive fragmentation and depletion of neuronal proteins in vivo. Pharmacological or genetic calpain inhibition reduced TBP cleavage and aggregation, consequently improving cell viability .

Machado-Joseph Disease

Field

This application falls under the field of Neuroscience .

Application

Carbobenzoxy-valinyl-phenylalaninal is used as a calpain inhibitor in the study of Machado-Joseph disease, a neurodegenerative disease .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The study found that calpain-derived fragmentation of ataxin-3 occurred in patient-derived cell lines and post-mortem brain tissue . The data elucidate the important role of ataxin-3 proteolysis in the pathogenesis of Machado-Joseph disease .

Eigenschaften

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBKFLTYGSREKK-ANYOKISRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(2s)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate

CAS RN

88191-84-8
Record name Phenylmethyl N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88191-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 2
Reactant of Route 2
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 3
Reactant of Route 3
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 4
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 5
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 6
Carbobenzoxy-valinyl-phenylalaninal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.